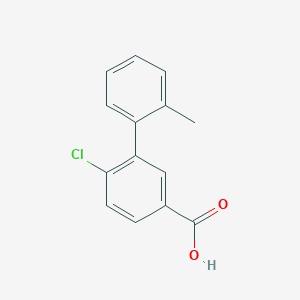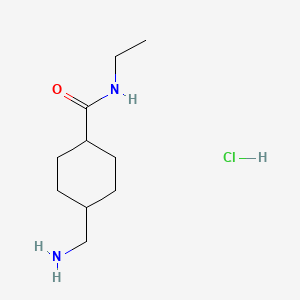
trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride
説明
“trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride” is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations. Additionally, it is used as a lysine analogue to characterize binding sites in plasminogen .
Molecular Structure Analysis
The molecular formula of “trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride” is C8H15NO2 . The InChI key is GYDJEQRTZSCIOI-UHFFFAOYSA-N . The SMILES string is NCC1CCC(CC1)C(O)=O .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of over 300 °C . It is soluble in water .科学的研究の応用
Antifibrinolytic Therapy
trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride: is primarily used as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, which is a process that breaks down blood clots. This property makes it valuable in treating various hemorrhagic diseases and controlling abnormal bleeding during surgical operations .
Hemorrhage Control in Surgical Procedures
Due to its antifibrinolytic properties, this compound is utilized to reduce blood loss during surgery. It is particularly useful in procedures where there is a high risk of hemorrhage, providing a means to manage bleeding more effectively .
Lysine Analogue for Binding Site Characterization
This compound serves as a lysine analogue to characterize binding sites in plasminogen, an important molecule involved in the fibrinolysis system. By mimicking lysine, it helps researchers understand how plasminogen interacts with various substances, which is crucial for developing new therapeutic agents .
Treatment of Hemorrhagic Diseases
It is employed in the treatment of conditions that cause excessive bleeding, such as hereditary angioedema. The compound’s ability to prevent the breakdown of blood clots makes it a critical component in the management of these diseases .
Research Tool in Fibrinolysis
In scientific research, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is used to study fibrinolysis. It helps in understanding the mechanisms of blood clot dissolution and the role of plasminogen in this process .
Development of New Anticoagulants
The insights gained from using this compound as a lysine analogue can aid in the development of new anticoagulants. These are medications that prevent or reduce coagulation of blood, thereby prolonging the clotting time. Such drugs are vital for patients prone to thrombosis or those undergoing certain medical procedures .
作用機序
Target of Action
The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process . The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen .
Mode of Action
Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen . This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots .
Biochemical Pathways
The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of the formed clots and reduction of bleeding .
Pharmacokinetics
The compound is soluble in water , which suggests it could have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This makes the compound useful in various hemorrhagic diseases and in controlling abnormal bleeding during operations .
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
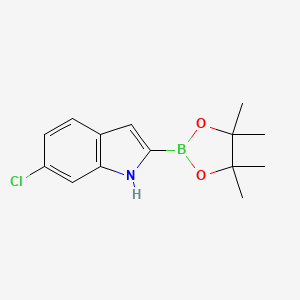
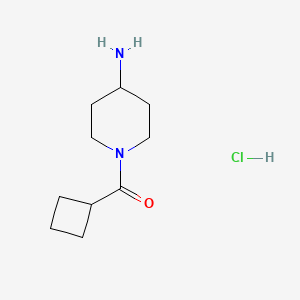


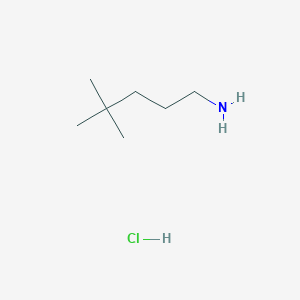
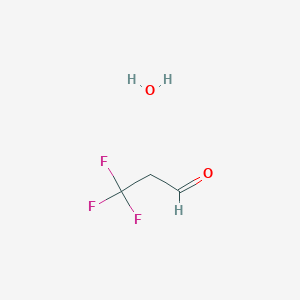


![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)

